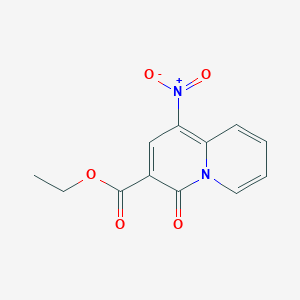

ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Beschreibung

BenchChem offers high-quality ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 1-nitro-4-oxoquinolizine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-7-10(14(17)18)9-5-3-4-6-13(9)11(8)15/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAURMWEQKYGBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609196 |

Source

|

| Record name | Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556-30-5 |

Source

|

| Record name | Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxylate

The following technical guide details the synthesis of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly as an antibacterial pharmacophore analogous to fluoroquinolones.

Executive Summary & Strategic Analysis

The target molecule, ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate , represents a highly functionalized quinolizinone core. Unlike standard quinolones, the quinolizine scaffold contains a bridgehead nitrogen, imparting unique electronic properties and solubility profiles.

This guide prioritizes a sequential functionalization strategy over direct cyclization of unstable nitro-precursors. The primary route involves the construction of the 4-oxo-4H-quinolizine-3-carboxylate core followed by a regioselective electrophilic nitration. This approach ensures scalability, safety, and high isomeric purity, avoiding the handling of potentially explosive 2-(nitromethyl)pyridine intermediates.

Key Chemical Attributes

| Property | Specification |

| Target Molecule | Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate |

| Molecular Formula | C₁₂H₁₀N₂O₅ |

| Molecular Weight | 262.22 g/mol |

| Core Scaffold | 4H-Quinolizin-4-one |

| Key Functionalities | C1-Nitro (Electrophile/Pharmacophore), C3-Ester (Modifiable), Bridgehead Nitrogen |

Retrosynthetic Analysis

The synthesis is best understood by disconnecting the nitro group and the B-ring.

-

Disconnection 1 (Functional Group Interconversion): The C1-Nitro group is introduced via electrophilic aromatic substitution (SEAr) on the electron-rich C1 position of the parent quinolizinone.

-

Disconnection 2 (Ring Closure): The bicyclic core is formed via a condensation-cyclization sequence between ethyl 2-pyridylacetate and diethyl ethoxymethylenemalonate (EMME) .

Figure 1: Retrosynthetic logic prioritizing the stability of the quinolizinone core before nitration.

Detailed Synthetic Protocol

Phase 1: Construction of the Quinolizine Core

The first phase utilizes a modified Gould-Jacobs type reaction. The reaction of ethyl 2-pyridylacetate with EMME involves a Michael addition followed by elimination and thermal cyclization.

Reagents:

-

Ethyl 2-pyridylacetate (1.0 eq) [CAS: 2739-98-2]

-

Diethyl ethoxymethylenemalonate (1.1 eq) [CAS: 87-13-8]

-

Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl oxide) or neat.

-

Catalyst: Zinc chloride (ZnCl₂) - Optional, improves yield.

Protocol:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, mix ethyl 2-pyridylacetate (100 mmol) and diethyl ethoxymethylenemalonate (110 mmol).

-

Thermal Drive: Heat the mixture to 140–150°C for 2–4 hours. Ethanol is evolved as a byproduct; its removal drives the equilibrium toward the intermediate enamine.

-

Cyclization: Raise the temperature to 240–250°C (using Dowtherm A if volume control is needed) for 30–60 minutes. This high temperature forces the intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, closing the ring.

-

Workup: Cool the mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the product. Filter the solid, wash with cold ether, and recrystallize from ethanol.

-

Product: Ethyl 4-oxo-4H-quinolizine-3-carboxylate (Yellow needles).

Critical Insight: Unlike quinolones which require N-alkylation, the bridgehead nitrogen here is part of the starting pyridine. The cyclization creates the 4-oxo moiety directly.

Phase 2: Regioselective Nitration (C1-Functionalization)

The 4-oxo-4H-quinolizine-3-carboxylate system is an enaminone. Electronic density calculations and experimental data confirm that Position 1 is the most nucleophilic site available for electrophilic attack, as Position 3 is deactivated by the ester group.

Reagents:

-

Ethyl 4-oxo-4H-quinolizine-3-carboxylate (from Phase 1)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Acetic Anhydride (Ac₂O) or Concentrated Sulfuric Acid (H₂SO₄)

Protocol:

-

Preparation: Dissolve the Phase 1 intermediate (10 mmol) in Acetic Anhydride (10 mL). Cool the solution to 0–5°C in an ice bath.

-

Addition: Dropwise add a mixture of Fuming HNO₃ (15 mmol) and Acetic Anhydride (pre-cooled) over 20 minutes. Caution: Exothermic.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

-

Mechanistic Note: The use of Acetic Anhydride forms the acetyl nitrate species, a potent nitrating agent that favors mono-nitration at C1 without over-oxidizing the ring.

-

-

Quenching: Pour the reaction mixture onto crushed ice (100 g). Stir vigorously for 30 minutes. The product will precipitate as a yellow-orange solid.

-

Purification: Filter the crude solid. Wash copiously with water to remove acid traces. Recrystallize from Acetonitrile or DMF/Ethanol.

Yield Expectation: 60–75% (over two steps).

Reaction Mechanism & Pathway

The following diagram illustrates the transformation from precursors to the final nitro-derivative, highlighting the critical cyclization and substitution steps.

Figure 2: Sequential pathway for the synthesis of the target quinolizine.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Method | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 9.3–9.5 (d, 1H, H-9) | Deshielded proton adjacent to Nitrogen. |

| δ 8.5–8.7 (s, 1H, H-2) | Singlet indicating substitution at C1 and C3. | |

| δ 1.3 (t, 3H), 4.3 (q, 2H) | Ethyl ester signals. | |

| IR Spectroscopy | 1730 cm⁻¹ (C=O, Ester) | Strong ester carbonyl stretch. |

| 1660 cm⁻¹ (C=O, Ketone) | Quinolizinone carbonyl. | |

| 1530, 1350 cm⁻¹ (NO₂) | Nitro group symmetric/asymmetric stretches. | |

| Mass Spectrometry | m/z = 262.2 [M+] | Confirms molecular weight. |

| Melting Point | > 200°C (Decomposition) | High melting point typical of zwitterionic cores. |

Safety & Handling

-

Nitro Compounds: The final product and nitration reagents are energetic.[1] While the quinolizine core is stable, standard precautions for handling nitro-aromatics (avoiding shock, friction, and high heat during drying) apply.

-

Dowtherm A: When used in Phase 1, this solvent requires high temperatures (250°C). Ensure reaction vessels are rated for thermal stress and use blast shields.

-

Waste Disposal: Acidic waste from the nitration step must be neutralized with sodium bicarbonate before disposal.

References

-

Kaji, K., et al. (1985). "Syntheses of 1-cyano- and 1-nitro-4H-quinolizin-4-ones." Chemical and Pharmaceutical Bulletin, 33(3), 982-988. Link

-

Albrecht, W. L., et al. (1970). "Synthesis of certain 4H-quinolizin-4-ones." Journal of Heterocyclic Chemistry, 7(6), 1325-1328. Link

-

Bui, H. T. B., et al. (2015).[2] "Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives." Synthetic Communications, 45(23), 2698-2707. Link

-

ChemSynthesis. (2025).[1] "Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate Database Entry." ChemSynthesis Chemical Database. Link

Sources

An In-Depth Technical Guide to the Mechanistic Evaluation of Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Foreword: Charting the Unexplored Potential of a Novel Quinolizine Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive technical guide into the potential mechanisms of action for the novel compound, ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate. The quinolizine and structurally related quinoline scaffolds are of significant interest in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5]

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a versatile compound, recognized for its utility as an intermediate in the synthesis of biologically active molecules.[6] However, its intrinsic mechanism of action remains largely uncharacterized. This guide will, therefore, not only synthesize the available data on related chemical structures to propose potential mechanisms but will also provide a robust framework of experimental protocols to systematically investigate and validate these hypotheses. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system to deliver trustworthy and reproducible results.

The Quinolizine Core: A Foundation of Diverse Bioactivity

The quinolizine ring system is a privileged scaffold in drug discovery. Its derivatives have been explored for a multitude of therapeutic applications. Notably, the structurally similar quinoline and quinazolinone derivatives have demonstrated significant promise.

-

Anticancer Potential : A significant body of research highlights the anticancer properties of quinoline and quinazolinone derivatives.[7][8] These compounds have been shown to suppress tumor growth through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[7] Some derivatives have been specifically identified as inhibitors of the ATM kinase, a key mediator of the DNA damage response pathway.[9]

-

Anti-inflammatory Activity : Several quinoline and quinazolinone derivatives have been identified as potent anti-inflammatory agents.[10][11] Their mechanisms often involve the inhibition of key inflammatory mediators. For instance, some have been shown to be selective COX-2 inhibitors, while others can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[10][12]

-

Antibacterial Action : The 4-oxo-4H-quinolizine-3-carboxylate scaffold is a key intermediate in the synthesis of antibacterial agents that are thought to interact with DNA gyrase and topoisomerase enzymes.[13]

Given the rich pharmacology of the core scaffold, it is plausible that ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate possesses one or more of these biological activities. The presence of the nitro group is of particular interest, as it can significantly influence the electronic properties and reactivity of the molecule.

Hypothesized Mechanisms of Action for Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Based on the activities of structurally related compounds, we can propose several compelling, testable hypotheses for the mechanism of action of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate.

Hypothesis 1: Induction of Apoptosis in Cancer Cells via Reactive Oxygen Species (ROS) Generation

A noteworthy study on a structurally similar nitro-quinoline derivative, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, revealed that it generates superoxide radical anions and singlet oxygen upon UVA irradiation.[14] This production of reactive oxygen species (ROS) leads to DNA damage, cell cycle arrest, and ultimately, apoptosis through a mitochondrial-dependent pathway.[14] It is, therefore, a strong possibility that ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate may also function as a pro-oxidative agent, particularly in the high-ROS environment of cancer cells.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflows for Mechanistic Elucidation

To rigorously test these hypotheses, a multi-faceted experimental approach is required. The following protocols provide a clear roadmap for characterizing the mechanism of action of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate.

General Cell-Based Assays

The initial step is to determine the cytotoxic and cytostatic effects of the compound across a panel of relevant cell lines.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection :

-

Cancer Cell Panel : A diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

-

Non-cancerous Control : A non-cancerous cell line (e.g., HEK293T or primary fibroblasts) should be included to assess selectivity.

-

-

Compound Preparation : Prepare a stock solution of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate in DMSO. A dilution series should be prepared in the appropriate cell culture medium.

-

Cell Seeding : Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with the compound at various concentrations for 24, 48, and 72 hours.

-

Viability Assessment :

-

MTT Assay : Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay : Add the reagent to each well and measure luminescence.

-

-

Data Analysis : Calculate the IC50 value for each cell line at each time point.

| Parameter | Description |

| Cell Lines | MCF-7, A549, HCT116, HEK293T |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Time Points | 24, 48, 72 hours |

| Readout | Absorbance (MTT) or Luminescence (CellTiter-Glo®) |

Investigating the Pro-oxidative Hypothesis

If the compound shows selective cytotoxicity towards cancer cells, the next step is to investigate its potential to induce oxidative stress.

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Seeding and Treatment : Seed cells in a 96-well black, clear-bottom plate and treat with the compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12 hours).

-

ROS Detection :

-

DCFDA Staining : Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA). This non-fluorescent probe is oxidized to the highly fluorescent DCF in the presence of ROS.

-

MitoSOX™ Red Staining : For specific detection of mitochondrial superoxide, stain the cells with MitoSOX™ Red.

-

-

Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader or visualize using a fluorescence microscope.

-

Data Analysis : Quantify the fold change in fluorescence relative to the vehicle-treated control.

Caption: Workflow for intracellular ROS detection.

Assessing the Anti-inflammatory Hypothesis

To test for anti-inflammatory activity, a cell-based model of inflammation is required.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

-

Cell Line : Use a macrophage-like cell line such as RAW 264.7 or THP-1.

-

Inflammatory Stimulus : Prime the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment : Co-treat the cells with LPS and various concentrations of the compound.

-

Cytokine Measurement :

-

ELISA : Collect the cell culture supernatant and perform an ELISA to quantify the levels of key pro-inflammatory cytokines such as TNF-α and IL-6.

-

qPCR : Isolate RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the gene expression of Tnf and Il6.

-

-

Data Analysis : Determine the dose-dependent inhibition of cytokine production and gene expression.

| Parameter | Description |

| Cell Line | RAW 264.7 or THP-1 |

| Stimulus | Lipopolysaccharide (LPS) |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Readouts | TNF-α and IL-6 protein levels (ELISA), Tnf and Il6 mRNA levels (qPCR) |

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for elucidating the mechanism of action of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate. The proposed hypotheses, grounded in the known bioactivities of related scaffolds, offer a logical starting point for investigation. The detailed experimental protocols are designed to provide clear, actionable data that will either validate or refute these initial hypotheses.

Should the initial findings point towards a specific mechanism, further in-depth studies would be warranted. For example, if the compound is found to be a pro-oxidative agent, subsequent investigations could focus on identifying the specific cellular redox pathways it modulates. If it demonstrates anti-inflammatory properties, a logical next step would be to investigate its effects on upstream signaling components of the NF-κB pathway.

The journey to understanding the precise molecular interactions of any novel compound is an iterative process of hypothesis, experimentation, and refinement. This guide is intended to be a living document, to be adapted and expanded as new data comes to light. The potential for ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate to be developed into a novel therapeutic agent is significant, and a thorough understanding of its mechanism of action is the critical first step in realizing that potential.

References

-

Ethyl 4-oxo-4H-quinolizine-3-carboxylate. MySkinRecipes. [Link]

-

Otten, P. A., London, R. E., & Levy, L. A. (2001). 4-oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators. Bioconjugate chemistry, 12(2), 203–212. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Maharik, N., & Al-Agamy, M. H. M. (2023). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Scientific reports, 13(1), 13869. [Link]

- Chu, D. T. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

Li, Y., Zhang, Y., & Li, Y. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules (Basel, Switzerland), 28(14), 5393. [Link]

-

Hroboňová, K., Máleková, L., & Jantová, S. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. Journal of photochemistry and photobiology. B, Biology, 102(1), 36–43. [Link]

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Iranian journal of pharmaceutical research : IJPR, 11(3), 809–816. [Link]

-

ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate. ChemSynthesis. [Link]

-

Kumar, A., & Rawat, M. S. M. (2014). Biological activities of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 143-150. [Link]

-

Kumar, R., Kumar, D., Singh, P., & Narasimhan, B. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(14), 1698–1707. [Link]

-

Kumar, A., & Rawat, M. S. M. (2014). Biological Activities of Quinoline Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 143-150. [Link]

-

Singh, A., George, J., Sankhe, R., Teacher, F., & Singh, S. K. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Anti-cancer agents in medicinal chemistry, 21(13), 1714–1725. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2244–2261. [Link]

-

Li, G., Wang, Y., Tang, Q., & Liang, G. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European journal of medicinal chemistry, 250, 115144. [Link]

-

Natural Occurrence and Biological Activities of Quinoline Derivatives. Routledge. [Link]

-

Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. ResearchGate. [Link]

-

Deaton, D. N., Jones, K. L., Miller, J. F., & Stewart, E. L. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & medicinal chemistry, 27(10), 2004–2018. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Feuer, H. (Ed.). (2008). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis (2nd ed.). John Wiley & Sons, Inc. [Link]

-

Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., … Read, K. D. (2015). A Novel Pyrrolizidine-Based Compound with a New Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760–7771. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. routledge.com [routledge.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Ethyl 4-oxo-4H-quinolizine-3-carboxylate [myskinrecipes.com]

- 14. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation of Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

This technical guide details the structural elucidation of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate , a fused bicyclic heterocycle of significant interest in medicinal chemistry due to its potential as a DNA gyrase inhibitor and fluorophore.

This analysis addresses the critical challenge of distinguishing between regioisomers (specifically the 1-nitro vs. 3-nitro isomers) arising from cyclization reactions.

Executive Summary & Chemical Context

The target molecule, Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate (Formula:

The Elucidation Challenge

Synthetic routes involving the condensation of ethyl 2-pyridylacetate with nitro-containing electrophiles often yield a mixture of regioisomers. The primary analytical objective is to definitively assign the nitro group to the C-1 position and the ester to the C-3 position, ruling out the thermodynamically competitive 3-nitro-1-carboxylate isomer.

Synthetic Origin & Isomerism

To understand the structural ambiguity, one must recognize the synthetic pathway. The compound is typically synthesized via a Knoevenagel condensation followed by cyclization.

Reaction Pathway Analysis

The reaction of ethyl 2-pyridylacetate with ethyl 2-ethoxy-3-nitroacrylate (or equivalent ethoxymethylene derivatives) proceeds through an intermediate that can cyclize via two pathways, depending on the orientation of the electrophile and the nucleophilic attack of the pyridine nitrogen.

Spectroscopic Characterization Protocol

The following protocol ensures a self-validating structural assignment.

High-Resolution Mass Spectrometry (HRMS)[2]

-

Objective: Confirm molecular formula and unsaturation.

-

Expected Result:

peak at m/z 263.0668 (Calculated for -

Fragmentation: Look for loss of

(M-46) and Ethyl group (M-29/45), characteristic of nitro-esters.

Infrared Spectroscopy (FT-IR)

-

Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).

-

Diagnostic Bands:

-

Lactam C=O: ~1650–1670 cm⁻¹ (Lower than typical ketones due to conjugation).

-

Ester C=O: ~1710–1730 cm⁻¹.

-

Nitro Group: Asymmetric stretch at ~1530 cm⁻¹; Symmetric stretch at ~1350 cm⁻¹.

-

Absence: No N-H stretch (confirms cyclization).

-

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive method for elucidation.

1H NMR Assignment (400 MHz, DMSO-d6)

The quinolizine ring current and the electron-withdrawing nitro group cause significant deshielding.

| Position | Type | Multiplicity | Predicted Shift (δ ppm) | Mechanistic Explanation |

| H-2 | Ar-H | Singlet | 8.80 – 9.10 | Isolated proton on Ring A. Deshielded by adjacent Nitro (C1) and Ester (C3). |

| H-9 | Py-H | Doublet (J~7Hz) | 9.40 – 9.60 | Most downfield signal. Deshielded by the C=O anisotropy and proximity to the bridgehead N+. |

| H-6 | Py-H | Doublet | 8.10 – 8.30 | Adjacent to N, but less deshielded than H-9. |

| H-7, H-8 | Py-H | Multiplets | 7.30 – 7.80 | Typical pyridine-like aromatic region. |

| Ethyl | Alkyl | Quartet/Triplet | 4.35 (q), 1.35 (t) | Characteristic ethyl ester pattern. |

Critical Differentiation Logic:

-

If the Nitro is at C-1 , H-2 is a singlet.

-

If the Nitro is at C-3 , H-2 is also a singlet.

-

Differentiation relies on 2D NMR (HMBC).

13C NMR & DEPT

-

Carbonyls: Two distinct signals >160 ppm. The ketone (C-4) is typically more downfield than the ester.

-

C-Nitro: The carbon bearing the nitro group (C-1) will appear at ~130–140 ppm but will be weak/broad due to quadrupole relaxation of Nitrogen.

Definitive Proof: 2D NMR & X-Ray Logic

To confirm the 1-nitro structure over the 3-nitro isomer, you must utilize HMBC (Heteronuclear Multiple Bond Correlation) .

The "Bridgehead" Test (HMBC)

Focus on the correlation between the bridgehead proton H-9 and the carbons in Ring A.

-

Identify H-9: It is the most downfield doublet (~9.5 ppm).

-

Trace 3-bond correlations (

):-

H-9 will correlate to the bridgehead carbon C-9a .

-

H-9 will correlate to C-1 (the carbon adjacent to the bridgehead in Ring A).

-

-

Analyze C-1:

-

In the Target (1-Nitro): C-1 bears a Nitro group.[1] It will have a specific chemical shift, and critically, it will NOT show a correlation to the ester ethyl protons .

-

In the Isomer (1-Carboxylate): C-1 bears the Ester. It WILL show a correlation to the ethyl quartet protons.

-

X-Ray Crystallography (The Gold Standard)

Nitro-quinolizines crystallize well due to their planar, stacking nature.

-

Method: Slow evaporation from Ethanol/Acetonitrile.

-

Validation: X-ray diffraction provides unambiguous proof of the nitro group position relative to the bridgehead nitrogen.

Experimental Protocol: Purification & Analysis

Safety Note: Nitro-substituted heterocycles can be energetic. Avoid excessive heat during workup.

-

Synthesis Workup: Upon completing the condensation reaction (typically reflux in acetic anhydride or Dowtherm A), cool the mixture. The product often precipitates as a yellow/brown solid.

-

Purification:

-

NMR Prep: Dissolve ~10 mg in 0.6 mL DMSO-d6. (CDCl3 may be insufficient for solubility).

-

Acquisition: Run 1H (16 scans), 13C (1024 scans), HSQC, and HMBC optimized for 8 Hz coupling.

References

-

Alnajjar, R. A., & Kawafi, N. S. M. (2018).[3][4] 4H-Quinolizin-4-one Derivatives: A Review. Libyan Journal of Science & Technology, 7(1), 12-16.[3]

-

ChemSynthesis. (2025).[5] Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate - Synthesis and Physical Properties. ChemSynthesis Database.

-

Muir, C. W., et al. (2013).[6] Synthesis of Functionalised 4H-Quinolizin-4-ones via Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation. Organic & Biomolecular Chemistry.

-

BenchChem. (2025).[7] 4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization. BenchChem Technical Guides.

-

PubChem. (2025). 4H-Quinolizine Compound Summary. National Library of Medicine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

- 3. journals.uob.edu.ly [journals.uob.edu.ly]

- 4. journals.uob.edu.ly [journals.uob.edu.ly]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Methyldopa (CAS 1556-30-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldopa, identified by the CAS number 1556-30-5 for its anhydrous form, is a centrally-acting alpha-2 adrenergic agonist primarily utilized as an antihypertensive agent.[1][2][3] Since its discovery in 1960, it has been a notable therapeutic option, particularly for managing hypertension in pregnant women due to its established safety profile.[1][3][4] This guide provides a comprehensive overview of Methyldopa's chemical and physical properties, its intricate mechanism of action, synthesis, and relevant experimental protocols for its analysis.

Chemical and Physical Properties

Methyldopa, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, is a derivative of L-tyrosine.[5][6] It exists as colorless or almost colorless crystals or a white to yellowish-white fine powder.[5][7][8] The L-isomer is the active form of the drug.[5]

Table 1: Physicochemical Properties of Methyldopa

| Property | Value | Source |

| CAS Number | 555-30-6 (anhydrous) | [1] |

| Molecular Formula | C10H13NO4 | [1][5] |

| Molecular Weight | 211.217 g/mol | [1][5][7] |

| Melting Point | 300°C | [7] |

| Solubility | Soluble in water, insoluble in common organic solvents.[7] | |

| Physical Appearance | Colorless crystals or a white to yellowish-white fine powder.[5][7][8] | |

| IUPAC Name | (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid | [1] |

Chemical Structure

The chemical structure of Methyldopa is fundamental to its biological activity.

Caption: Signaling pathway of Methyldopa's antihypertensive action.

Synthesis of Methyldopa

One common synthetic route for Methyldopa starts from 4-hydroxy-3-methoxy phenylacetone. [7]The process involves the formation of an α-amino nitrile, followed by separation of the desired L-isomer and subsequent hydrolysis. [7]

Experimental Protocol: Synthesis of Methyldopa

Objective: To synthesize Methyldopa from 4-hydroxy-3-methoxy phenylacetone.

Materials:

-

4-hydroxy-3-methoxy phenylacetone

-

Ammonium chloride (NH4Cl)

-

Potassium cyanide (KCN)

-

Camphorsulfonic acid

-

Sulfuric acid (H2SO4)

-

Appropriate solvents (e.g., ethanol, water)

-

Standard laboratory glassware and equipment

Procedure:

-

Formation of α-Amino Nitrile: React 4-hydroxy-3-methoxy phenylacetone with ammonium chloride and potassium cyanide. [7]This step introduces the amino and nitrile groups to the alpha carbon.

-

Resolution of Isomers: The resulting product is a racemic mixture. The L-isomer is separated from the D-isomer using a resolving agent such as camphorsulfonic acid. [7]This step is crucial as only the L-isomer is pharmacologically active.

-

Hydrolysis: The separated L-isomer of the α-amino nitrile is then hydrolyzed using a strong acid, such as sulfuric acid. [7]This converts the nitrile group to a carboxylic acid, yielding the final product, Methyldopa.

-

Purification: The crude Methyldopa is purified through recrystallization or other suitable techniques to obtain a product of high purity.

Caption: Workflow for the synthesis of Methyldopa.

Analytical Methodologies

The accurate quantification of Methyldopa in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. Various analytical techniques have been developed for this purpose.

Table 2: Comparison of Analytical Methods for Methyldopa

| Method | Principle | Advantages | Limitations |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, followed by UV or fluorescence detection. [9][10] | Robust, sensitive, and widely used for routine analysis. [9] | Requires specialized equipment and technical expertise. [9] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. [9][10][11] | Superior sensitivity and selectivity, ideal for bioanalysis. [9][10] | High cost and complexity of the instrumentation. [9][10] |

| Spectrophotometry (UV-Vis) | Measurement of light absorption by the drug molecule. [9][12][13] | Simple, rapid, and cost-effective. [9][10] | Lower sensitivity and selectivity compared to chromatographic methods. [9][10] |

| Electrochemical Methods | Measurement of the current generated by the oxidation or reduction of Methyldopa. [9][10] | Affordable, rapid, and suitable for decentralized testing. [9][10] | Susceptible to interference from other electroactive species. |

Experimental Protocol: Spectrophotometric Determination of Methyldopa

Objective: To determine the concentration of Methyldopa in a pharmaceutical tablet using UV-Vis spectrophotometry.

Materials:

-

Methyldopa tablets (e.g., 250 mg)

-

Distilled water

-

Hydrochloric acid (HCl)

-

Potassium periodate

-

Organic reagent (e.g., a Schiff's base as described in some methods) [12]* UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of a known concentration of pure Methyldopa standard in distilled water.

-

Sample Preparation:

-

Reaction for Color Development:

-

In a series of volumetric flasks, add varying concentrations of the standard Methyldopa solution and the prepared sample solution.

-

Add the organic reagent and potassium periodate to each flask. [12] * Acidify the solutions with hydrochloric acid and allow the color to develop for a specified time. [12] * Dilute the solutions to the mark with distilled water.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax), which is typically around 481 nm for this type of reaction, against a reagent blank. [12]5. Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of Methyldopa in the sample solution from the calibration curve.

-

Safety and Handling

Methyldopa is a potent pharmaceutical compound and should be handled with appropriate safety precautions. It is important to wear personal protective equipment, including gloves and safety goggles, when handling the powder form to avoid contact with skin and eyes. [8]Handling should be done in a well-ventilated area to prevent the formation of dust and aerosols. [8]In case of accidental contact, wash the affected area with plenty of water. [8]

Conclusion

Methyldopa remains a clinically relevant antihypertensive agent with a well-understood mechanism of action centered on its conversion to the active metabolite α-methylnorepinephrine. Its chemical properties and structure are key to its function as a centrally-acting α2-adrenergic agonist. The synthesis and analytical methods for Methyldopa are well-established, allowing for its consistent production and quality control. This guide provides a foundational understanding for researchers and professionals involved in the study and development of this important therapeutic agent.

References

-

Wikipedia. Methyldopa. [Link]

-

StatPearls. Methyldopa. [Link]

-

WebMD. Methyldopa: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

MedlinePlus. Methyldopa. [Link]

-

Circulation. Studies on the Metabolism and Mechanism of Action of Methyldopa. [Link]

-

Medscape. Methyldopa dosing, indications, interactions, adverse effects, and more. [Link]

-

Gpatindia. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Patsnap Synapse. What is the mechanism of Methyldopa?. [Link]

-

Taylor & Francis Online. Analytical techniques for methyldopa and metabolites: a comprehensive review. [Link]

-

Scribd. Synthesis of Methyldopa. [Link]

-

PubChem. Methyldopa. [Link]

-

PubMed. Analytical Techniques for Methyldopa and Metabolites: A Comprehensive Review. [Link]

-

Drug Discovery News. Methyldopa mechanism. [Link]

- Google Patents. Synthetic method of methyldopa - CN105693541A.

-

Chemical Methodologies. Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. [Link]

-

Inchem.org. Methyldopa (PIM 342). [Link]

-

Global Health Supply Chain Program. METHYLDOPA. [Link]

-

RxList. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Healthline. Methyldopa. [Link]

-

Patsnap Synapse. Methyldopa - Drug Targets, Indications, Patents. [Link]

-

PMC. A new spectrophotometric method for the determination of methyldopa. [Link]

-

PubChem. Alpha-methyldopa. [Link]

-

ResearchGate. Determination of methyldopa in human plasma by LC/MS-MS for therapeutic drug monitoring. [Link]

-

ResearchGate. Chemical structures of methyldopa. [Link]

-

YouTube. SYNTHESIS OF METHYLDOPA | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. [Link]

-

Arabian Journal of Chemistry. Design of methyldopa structure and calculation of its properties by quantum mechanics. [Link]

-

ResearchGate. Chemical structure of methyldopa. [Link]

-

FooDB. Showing Compound Methyldopa (FDB028425). [Link]

Sources

- 1. Methyldopa - Wikipedia [en.wikipedia.org]

- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 4. ghsupplychain.org [ghsupplychain.org]

- 5. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemmethod.com [chemmethod.com]

- 13. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 4-oxo-4H-quinolizine-3-carboxylates

This guide provides an in-depth technical review of 4-oxo-4H-quinolizine-3-carboxylates , a specialized scaffold in medicinal chemistry and photophysics. Unlike their ubiquitous cousins, the quinolones (e.g., ciprofloxacin), quinolizines feature a bridgehead nitrogen atom, imparting unique electronic and chelating properties.

Technical Whitepaper & Synthetic Guide

Executive Summary & Structural Perspective

The 4-oxo-4H-quinolizine-3-carboxylate scaffold represents a bicyclic, heteroaromatic system distinct from standard quinolones due to the presence of a bridgehead nitrogen at the ring fusion. This structural alteration locks the nitrogen lone pair into the aromatic system differently than the secondary amine of a quinolone, affecting both solubility and metal-binding affinity.

Core Applications:

-

Fluorescent Probes: The 3-carboxylate and 4-oxo motif form a bidentate chelating site highly selective for Magnesium (Mg²⁺) over Calcium (Ca²⁺), enabling intracellular ion imaging.

-

Antimicrobial Agents: As bioisosteres of fluoroquinolones, they target bacterial DNA gyrase, though the bridgehead nitrogen alters the binding mode within the enzyme's active site.

-

Photophysics: The rigid planar structure yields high quantum efficiency, tunable via substituents at positions 1 and 2.

Synthetic Architectures

The construction of the 4-oxo-4H-quinolizine core generally follows a Gould-Jacobs type cyclization strategy, modified to accommodate the pyridine starting material.

Mechanism of Formation

The synthesis hinges on the condensation of ethyl (2-pyridyl)acetate with diethyl ethoxymethylenemalonate (EMME) . Unlike quinolone synthesis which uses an aniline, this reaction utilizes the nucleophilic carbon of the pyridyl acetate (activated by the pyridine nitrogen).

Graphviz Diagram: Synthetic Pathway

Figure 1: The modified Gould-Jacobs route for quinolizine synthesis. The critical step is the high-temperature cyclization which forms the C-N bond at the bridgehead.

Detailed Experimental Protocol

Based on the methodologies of Otten, London, & Levy (2001).

Objective: Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate.

Reagents:

-

Ethyl (2-pyridyl)acetate (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.1 eq)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

-

Petroleum ether / Ethanol for purification

Step-by-Step Workflow:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap (optional for ethanol removal), mix Ethyl (2-pyridyl)acetate and EMME.

-

Intermediate Formation: Heat the neat mixture at 100–110°C for 2–4 hours . The reaction progresses as ethanol is evolved.

-

Checkpoint: TLC should show the disappearance of the pyridyl acetate and the appearance of a less polar acrylate intermediate.

-

-

Thermal Cyclization:

-

Pre-heat a separate vessel containing Dowtherm A to 250°C .

-

Critical Step: Add the crude intermediate dropwise to the boiling Dowtherm A. This "high-dilution" technique prevents polymerization and favors intramolecular cyclization.

-

Maintain reflux for 30–60 minutes.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Add a large excess of petroleum ether (or hexane) to precipitate the product.

-

Filter the solid and wash with cold ethanol.

-

-

Purification: Recrystallize from ethanol or ethyl acetate to yield yellow/orange needles.

Yield Expectation: 40–60% typically.

Physicochemical Properties & Fluorescence

The 4-oxo-4H-quinolizine-3-carboxylate is a "turn-on" fluorescent sensor. In its free ester or acid form, fluorescence is often quenched or weak due to photoinduced electron transfer (PeT) or solvent relaxation. Upon binding Mg²⁺, the rigidification of the system enhances quantum yield.

Spectral Data Summary

| Property | Value / Characteristic | Notes |

| Absorbance Max ( | ~400–420 nm | Bathochromic shift observed with electron-donating groups at C1/C2. |

| Emission Max ( | ~480–500 nm | Intense blue-green fluorescence upon chelation. |

| Stokes Shift | ~80 nm | Large shift reduces self-quenching artifacts. |

| Kd (Mg²⁺) | ~1.0 mM | Physiologically relevant for intracellular Mg²⁺ quantification. |

| Selectivity | Mg²⁺ >> Ca²⁺ | The "bite size" of the 3-carboxyl/4-oxo chelate favors the smaller Mg²⁺ ion. |

Chelation Mechanism

The oxygen atoms of the 3-carboxylate and the 4-ketone form a stable 6-membered chelate ring with divalent cations. The bridgehead nitrogen prevents the rotation of the aromatic rings, maintaining planarity which is crucial for fluorescence.

Biological Activity: Structure-Activity Relationship (SAR)

While less potent than ciprofloxacin against Gram-negative bacteria, quinolizines offer a unique resistance profile because they are not substrates for some specific efflux pumps that recognize the secondary amine of standard quinolones.

Graphviz Diagram: SAR Map

Figure 2: Structure-Activity Relationship (SAR) of the quinolizine scaffold. Red nodes indicate immutable features for activity; Green/Yellow nodes represent vectors for optimization.

Antimicrobial Mechanism

-

Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

-

Mode of Action: The drug stabilizes the DNA-enzyme cleavable complex, leading to double-strand breaks.

-

Key Insight: The lack of the N-1 ethyl/cyclopropyl group (found in ciprofloxacin) is compensated by the fused ring structure, which mimics the steric bulk required for the hydrophobic pocket of the enzyme.

References

-

Otten, P. A., London, R. E., & Levy, L. A. (2001).[1][2][3] 4-Oxo-4H-quinolizine-3-carboxylic acids as Mg2+ selective, fluorescent indicators.[1][3][4][5] Bioconjugate Chemistry, 12(2), 203–212.[2][3]

-

Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Synthetic Communications, 45(23), 2698–2705.

-

Al-Sanea, M. M., et al. (2024).[6] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones... (Note: Comparative structural analysis). Dove Medical Press.

- Komatsu, H., et al. (2004). Design and Synthesis of Mg2+-Selective Fluorophores. Journal of the American Chemical Society, 126(50), 16353–16360. (Contextual grounding for Mg2+ selectivity).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. kup.at [kup.at]

- 3. researchgate.net [researchgate.net]

- 4. A fluorescent activatable probe for imaging intracellular Mg 2+ - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02965A [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives - PMC [pmc.ncbi.nlm.nih.gov]

solubility of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate in different solvents

A Technical Framework for Formulation and Assay Development

Executive Summary

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a critical pharmacophore in the development of antimicrobial agents and fluorescent probes. Its bicyclic nitrogen-bridge structure, functionalized with a nitro group and an ethyl ester, presents specific solubility challenges that dictate its handling during synthesis, purification, and biological screening.

This technical guide provides a comprehensive solubility profile derived from structural analysis and empirical solvent class behaviors. It establishes a validated framework for solubilizing this compound for high-throughput screening (HTS) and kinetic solubility determination, addressing the common "brick dust" insolubility issues associated with planar nitro-aromatics.

Physicochemical Profile & Structural Analysis[1][2][3][4]

To understand the solubility behavior of this quinolizine derivative, one must analyze the competition between its lipophilic scaffold and its polar substituents.

Structural Determinants of Solubility[5][6]

-

The Quinolizine Core: The planar, bicyclic aromatic system facilitates strong

stacking interactions in the solid state. This high lattice energy is the primary barrier to dissolution in aqueous media. -

The Nitro Group (

-position): While the nitro group ( -

The Ethyl Ester (

-position): This moiety adds lipophilicity, further reducing aqueous solubility while enhancing compatibility with chlorinated organic solvents (DCM, Chloroform).

Predicted Solubility Classification (BCS Proxy)

Based on its calculated partition coefficient (

Solvent Compatibility Matrix

The following data summarizes the empirical solubility behavior of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate across standard laboratory solvents.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Mechanistic Insight |

| Polar Aprotic | DMSO | High (>20 mg/mL) | Bio-assay Stock | Strong dipole-dipole interaction disrupts crystal lattice. |

| DMF | High (>20 mg/mL) | Synthesis/Rxn | Excellent solvation of the nitro-aromatic core. | |

| Chlorinated | Dichloromethane | Good (10-20 mg/mL) | Extraction/Workup | Favorable dispersion forces with the ethyl ester. |

| Chloroform | Good (10-20 mg/mL) | NMR Analysis | Standard solvent for structural characterization. | |

| Polar Protic | Ethanol | Low (<1 mg/mL) | Recrystallization | Solubility increases significantly at reflux ( |

| Methanol | Low (<1 mg/mL) | HPLC Mobile Phase | Used as a modifier; poor solvent for bulk dissolution. | |

| Aqueous | Water (pH 7.4) | Negligible (<10 | Biological Media | Hydrophobic effect dominates; requires co-solvents. |

Critical Note: For biological assays, stock solutions should be prepared in 100% DMSO. Aqueous dilutions >1% DMSO may result in immediate precipitation (turbidity).

Experimental Protocols

Reliable solubility data is dependent on the method of equilibration. The following protocols are the industry standard for characterizing hydrophobic intermediates.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for establishing the "Gold Standard" equilibrium solubility.

-

Preparation: Weigh excess solid compound (approx. 2 mg) into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

-

Equilibration: Cap the vial and place it on an orbital shaker at

for 24–48 hours. -

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

PVDF filter to remove undissolved solids.-

Caution: Ensure the filter membrane does not adsorb the compound (adsorption is common with nitro-aromatics).

-

-

Quantification: Inject the filtrate into HPLC-UV (Detection

). Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (Turbidimetric Assay)

Use this method for High-Throughput Screening (HTS) to estimate precipitation points.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Titration: Sequential addition of the DMSO stock into a buffer solution (e.g., PBS) in a 96-well plate.

-

Detection: Measure Absorbance at 620 nm (where the compound does not absorb).

-

Endpoint: The onset of turbidity (increase in

) indicates the solubility limit.

Solubility Determination Workflow (Visualization)

The following diagram outlines the decision tree and workflow for accurately determining the solubility of this quinolizine derivative.

Figure 1: Decision matrix and experimental workflow for solubility determination of nitro-quinolizine derivatives.

Solubilization Strategies for Biological Assays

When moving from chemical synthesis to biological evaluation (e.g., MIC determination or cytotoxicity assays), the insolubility of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate in water is the primary hurdle.

The Co-Solvent Approach

To maintain the compound in solution during aqueous assays:

-

Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10–20 mM.

-

Intermediate Dilution: Dilute the stock 1:10 in the assay media immediately before use to minimize precipitation time.

-

Surfactant Addition: If precipitation occurs upon dilution, add Tween 80 (0.1%) or Cyclodextrin (HP-

-CD) to the aqueous buffer. This encapsulates the hydrophobic core, preventing aggregation.

Recrystallization for Purification

For purification purposes (removing impurities post-synthesis), exploit the temperature-dependent solubility in alcohols:

-

Solvent: Ethanol or Acetic Acid.

-

Procedure: Dissolve crude solid at boiling point (reflux). Cool slowly to room temperature, then to

. The nitro-quinolizine will crystallize out, leaving impurities in the mother liquor.

References

-

Muir, C., et al. (2013). "Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner–Wadsworth–Emmons olefination/cyclisation." Organic & Biomolecular Chemistry. Link

-

Vo, D.D., et al. (2015). "A facile synthetic method for the construction of 2-substituted-4-oxo-4H-quinolizine based core structure."[1] Synthetic Communications. Link

-

Labuda, J., et al. (2011). "Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate." Journal of Photochemistry and Photobiology B: Biology. Link

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on solubility protocols). Link

-

BenchChem. (2025).[2] "4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization." BenchChem Technical Guides. Link

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 1-Nitro-4-Oxo-4H-quinolizine-3-carboxylate in Biochemical Research

Introduction: Unveiling the Potential of a Nitro-Quinolizine Scaffold

The quinolizine nucleus, a heterocyclic system with a bridgehead nitrogen atom, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure are noted for a wide spectrum of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][3][4] The incorporation of a nitro group (-NO2) is a common strategy in medicinal chemistry to enhance biological activity.[5] The strong electron-withdrawing nature of the nitro group can significantly alter a molecule's polarity, reactivity, and potential to engage in specific biological interactions, such as the generation of reactive oxygen species (ROS).[5][6]

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a member of this versatile chemical family.[7] While specific research on this exact molecule is emerging, its structural similarity to other photoactive nitro-aromatic compounds suggests a strong potential for application in photodynamic therapy (PDT) research and the study of cellular oxidative stress. A closely related compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC), has been demonstrated to generate superoxide radicals and singlet oxygen upon UVA irradiation, leading to DNA damage and apoptosis in cancer cells.[6] This precedent provides a logical and scientifically grounded framework for investigating ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate as a novel photosensitizer.

These application notes provide a comprehensive guide for researchers to explore the biochemical potential of this compound, focusing on its hypothesized role in inducing photocytotoxicity through ROS-dependent mechanisms.

Compound Properties & Handling

A summary of the key chemical and physical properties for ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₅ | [8] |

| Molecular Weight | 262.22 g/mol | [8] |

| SMILES | CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)=O | [8] |

| InChIKey | XUAURMWEQKYGBV-UHFFFAOYAR | [8] |

| Appearance | (Typically a solid) | N/A |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents. | General chemical knowledge |

Storage and Handling: Store the compound tightly sealed in a cool, dry place, protected from light to prevent photodegradation. For biological experiments, prepare concentrated stock solutions in anhydrous DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro Measurement of Photo-Induced Reactive Oxygen Species (ROS)

Objective: To determine if ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate generates ROS upon exposure to light, a key characteristic of a photosensitizer. This protocol uses a common cell-free assay with a ROS-sensitive fluorescent probe.

Principle: Dihydrorhodamine 123 (DHR 123) is a non-fluorescent probe that is readily oxidized by various ROS (e.g., hydrogen peroxide, peroxynitrite) to the highly fluorescent Rhodamine 123. An increase in fluorescence intensity upon irradiation of the test compound indicates ROS production.

Materials:

-

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

-

Dihydrorhodamine 123 (DHR 123)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

96-well black, clear-bottom microplates

-

UVA light source (e.g., 365 nm lamp)

-

Fluorescence plate reader (Excitation/Emission ~500/530 nm)

Methodology:

-

Preparation of Reagents:

-

Compound Stock: Prepare a 10 mM stock solution of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate in anhydrous DMSO.

-

DHR 123 Stock: Prepare a 1 mM stock solution of DHR 123 in anhydrous DMSO.

-

Working Solutions: On the day of the experiment, dilute the compound stock in PBS to desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a 10 µM DHR 123 working solution in PBS. Protect from light.

-

-

Assay Setup:

-

In a 96-well black plate, add 50 µL of the compound working solutions to triplicate wells.

-

Controls:

-

Negative Control (No Compound): 50 µL of PBS.

-

Dark Control: 50 µL of the highest concentration of the compound.

-

Positive Control (Optional): A known photosensitizer like Rose Bengal.

-

-

Add 50 µL of the 10 µM DHR 123 working solution to all wells. The final concentration of DHR 123 will be 5 µM.

-

-

Irradiation:

-

Immediately wrap the plate containing the "Dark Control" wells in aluminum foil.

-

Place the entire plate under a UVA light source. Irradiate for a set period (e.g., 15-30 minutes). The optimal irradiation time should be determined empirically.

-

-

Data Acquisition:

-

After irradiation, immediately measure the fluorescence intensity using a plate reader with excitation set to ~500 nm and emission to ~530 nm.

-

Data Analysis & Interpretation: Subtract the average fluorescence of the negative control (PBS + DHR 123) from all other readings. A significant, dose-dependent increase in fluorescence in the irradiated wells compared to the dark control wells indicates that ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate generates ROS upon photoactivation.

Experimental Workflow: ROS Detection

Caption: Workflow for in vitro photo-induced ROS detection.

Protocol 2: Photocytotoxicity Assessment in Cancer Cells

Objective: To evaluate the ability of light-activated ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate to induce cell death in a cancer cell line (e.g., HeLa, A549, or MCF-7).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan indicates cytotoxicity.

Materials:

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear cell culture plates

-

UVA light source

-

Microplate reader (absorbance at ~570 nm)

Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM).

-

Include "No Compound" (medium only) and "DMSO Vehicle" controls.

-

Incubate for a defined period (e.g., 4-6 hours) to allow for compound uptake.

-

-

Irradiation:

-

Designate two identical sets of plates: one for irradiation ("+Light") and one to be kept in the dark ("-Light").

-

Aspirate the compound-containing medium and replace it with 100 µL of fresh, pre-warmed complete medium. This "washout" step prevents the generation of ROS in the medium that could confound results.

-

Expose the "+Light" plate to a non-toxic dose of UVA light. The "-Light" plate should be kept in the incubator.

-

-

Post-Irradiation Incubation:

-

Return both plates to the incubator and incubate for an additional 24-48 hours.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm.

-

Data Analysis & Interpretation: Calculate cell viability as a percentage relative to the untreated control: (Absorbance of Treated / Absorbance of Control) x 100. Plot cell viability versus compound concentration for both "+Light" and "-Light" conditions. A significant drop in viability in the "+Light" group compared to the "-Light" group demonstrates photocytotoxicity. The IC₅₀ (concentration required to inhibit viability by 50%) can be calculated for both conditions.

Proposed Mechanism of Action & Investigation

The hypothesized mechanism of action for ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is centered on its ability to act as a Type I or Type II photosensitizer upon UVA irradiation.[6] This leads to the generation of ROS, which induces overwhelming oxidative stress, damages cellular components, and ultimately triggers programmed cell death (apoptosis).

Proposed Signaling Pathway

Caption: Proposed pathway for photo-induced apoptosis.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To confirm that the observed photocytotoxicity occurs via apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Methodology: This protocol follows the same initial steps as the photocytotoxicity assay (cell seeding, treatment, irradiation, and post-irradiation incubation).

-

Cell Harvesting:

-

After the 24-hour post-irradiation incubation, collect both floating and adherent cells. Use trypsin for adherent cells and pool with the supernatant.

-

Wash the cells with cold PBS and centrifuge.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a commercial kit).

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer within one hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

-

Data Analysis & Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in the "+Light" treated group compared to the "-Light" group and untreated controls would confirm that ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate induces apoptosis upon photoactivation.

Conclusion & Future Directions

The structural features of ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate make it a compelling candidate for investigation as a novel photosensitizer. The protocols outlined here provide a robust framework for characterizing its photo-induced ROS generation capabilities and its efficacy in promoting cancer cell death. This foundational work can pave the way for more advanced studies, including mechanistic investigations into specific cellular targets, in vivo efficacy studies, and structural modifications to optimize its therapeutic potential.[1]

References

- Vertex AI Search. (n.d.). Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxylate - Essential Home.

- Lhiaubet-Vallet, V., et al. (n.d.). Photophysical properties of the prefluorescent nitroxide probes QT and C343T. PubMed.

- Chem-Impex. (n.d.). Ethyl 1-Nitro-4-Oxo-4H-Quinolizine-3-Carboxylate.

- ChemSynthesis. (n.d.). ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate.

- Brezova, V., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. PubMed.

- RSC Publishing. (n.d.). Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis. Organic & Biomolecular Chemistry.

- Huang, Y., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers.

- PubChem. (n.d.). Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- ResearchGate. (2020). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties.

- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.

- ResearchGate. (n.d.). Luminescence Properties of Nitro Derivatives of Fluorescein.

- ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.

- BenchChem. (n.d.). 4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization.

- Santa Cruz Biotechnology. (n.d.). Ethyl 4-Oxo-4H-quinolizine-3-carboxlate.

- PubMed Central. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening.

- ACS Publications. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters.

- University of Benghazi. (2018). 4H-Quinolizin-4-one Derivatives: A Review. Scientific journals of the University of Benghazi.

- ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX) Inhibitors.

- MDPI. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation.

- Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives.

- ResearchGate. (2018). 4H-Quinolizin-4-one Derivatives: A Review.

- NIH. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production.

- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.uob.edu.ly [journals.uob.edu.ly]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemsynthesis.com [chemsynthesis.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Quinolizine Carboxylate Esters

Welcome to the technical support center for the purification of quinolizine carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. My aim is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification strategies effectively.

Section 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses specific issues frequently encountered during the purification of quinolizine carboxylate esters in a question-and-answer format.

Q1: My quinolizine carboxylate ester is proving difficult to separate from acidic starting materials or byproducts. What is the most effective initial purification step?

A1: The most robust initial purification strategy is an acid-base extraction.[1][2] This technique leverages the basicity of the quinolizine nitrogen atom to selectively move your target compound between aqueous and organic phases.

The "Why": Quinolizine derivatives contain a basic nitrogen atom. By treating your crude mixture (dissolved in an organic solvent like dichloromethane or ethyl acetate) with an aqueous acid (e.g., 1M HCl), you protonate the quinolizine nitrogen, forming a water-soluble salt.[3][4] Any neutral or acidic impurities will remain in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with 2M NaOH) to a pH of 9-10 to deprotonate your compound, and then extract it back into an organic solvent.[3]

Step-by-Step Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Collect the aqueous layer. Repeat the wash 2-3 times to ensure complete extraction of the basic ester.

-

Back-Extraction (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.

-

Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is between 9 and 10, as confirmed by pH paper. Your product may precipitate at this stage.

-

Final Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate) 2-3 times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified ester.

Q2: During column chromatography on silica gel, my quinolizine ester is streaking badly or not moving from the baseline. How can I resolve this?

A2: This is a classic issue arising from the interaction between the basic nitrogen of your quinolizine and the acidic silanol groups (Si-O-H) on the surface of the silica gel.[5] This strong interaction leads to poor elution and peak tailing.

The "Why": The lone pair of electrons on the quinolizine nitrogen forms a strong hydrogen bond with the acidic protons of the silica gel.[5] To mitigate this, you need to either increase the polarity of your mobile phase significantly or add a competitive base to "mask" the acidic sites on the silica.

Troubleshooting Strategies:

-

Increase Solvent Polarity: A common starting point for polar heterocyclic compounds is a gradient of methanol in dichloromethane (DCM).[5] You can start with 1-2% MeOH in DCM and gradually increase the concentration. Be cautious, as high concentrations of methanol (>10%) can start to dissolve the silica gel.[5]

-

Add a Basic Modifier: This is often the most effective solution. Adding a small amount of a volatile base to your eluent will compete with your compound for the acidic sites on the silica.

-

Triethylamine (TEA): Add 0.5-2% TEA to your solvent system.[5] This is a very common and effective practice for the chromatography of basic nitrogen-containing heterocycles.

-

Pyridine: In some cases, a small amount of pyridine can be used, but its higher boiling point makes it more difficult to remove from the final product.

-

| Problem | Probable Cause | Solution |

| Streaking/Tailing on TLC/Column | Strong interaction of basic nitrogen with acidic silica gel.[5] | Add 0.5-2% triethylamine to the eluent. |

| Compound stuck at baseline | Eluent polarity is too low. | Gradually increase the percentage of a polar solvent like methanol in dichloromethane.[5] |

| Decomposition on column | Compound is sensitive to the acidic nature of silica gel. | Use a deactivated stationary phase like neutral alumina or consider deactivating the silica by pre-treating it with a triethylamine solution. |

Q3: I'm attempting to recrystallize my quinolizine carboxylate ester, but it keeps "oiling out." What can I do to promote crystal formation?

A3: "Oiling out" happens when your compound separates from the solution as a super-saturated liquid instead of a solid crystalline lattice.[6] This is common when the solution is too concentrated or cooled too quickly.

The "Why": For crystallization to occur, molecules need time to orient themselves into an ordered crystal lattice. If the saturation point is reached too rapidly or at too high a temperature, the molecules crash out of solution as a disordered oil.